![molecular formula C21H23N3O5 B7694333 N-isopropyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B7694333.png)
N-isopropyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
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Overview
Description
N-isopropyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as TMOX compound, is a synthetic compound that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-isopropyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide compound is not yet fully understood. However, it has been suggested that it may work by modulating the activity of certain enzymes and receptors in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-isopropyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide compound has a number of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been found to have potential as a treatment for anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-isopropyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide compound is its potential as a neuroprotective agent, which could have significant implications for the treatment of neurodegenerative diseases. However, there are also limitations to its use in lab experiments, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on N-isopropyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide compound, including further studies on its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of N-isopropyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide compound for maximum efficacy and safety.
Synthesis Methods
The synthesis of N-isopropyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide compound involves several steps, including the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. This compound is then reacted with 2-amino-N-isopropylbenzamide in the presence of acetic acid to form N-isopropyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide.
Scientific Research Applications
N-isopropyl-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have potential as a neuroprotective agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-propan-2-yl-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-12(2)22-20(25)14-8-6-7-9-15(14)21-23-19(24-29-21)13-10-16(26-3)18(28-5)17(11-13)27-4/h6-12H,1-5H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFCXGIOHLPDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
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